
泥炭酸
描述
Sphagnum acid is a natural UV-absorbing chromophore extracted from sphagnum mosses . It is structurally related to the cinnamate family of molecules, known for their strong UV absorption, efficient non-radiative decay, and antioxidant properties . Sphagnum mosses are globally important plants due to their ability to form peat and to bind atmospheric carbon dioxide .
Synthesis Analysis
Sphagnum mosses are considered peatland engineers because of their ability to create conditions inducing carbon accumulation . They respond to elevated temperature, nitrogen, CO2, and low moisture in laboratory and in situ microhabitats . The synthesis of sphagnum acid is likely influenced by these environmental variables.
Molecular Structure Analysis
Sphagnum acid has a molecular formula of C11H10O5 . It is monoclinic with space group C2/c, a = 17.249(4), b = 7.213(4), c = 16.714(7) Å, β = 104.34(4)°, Z = 8 and D = 1.45 g/cm3 . The structure was refined using 772 non-equivalent observed reflections .
Chemical Reactions Analysis
Sphagnum mosses have a complex chemistry and their reactions to environmental changes contribute to changes in plant dynamics and ecosystem function . The mosses produce phenolics that can modulate microbial assemblages and associated microbial-driven processes, such as nutrient cycling .
Physical And Chemical Properties Analysis
Sphagnum mosses contain higher amounts of mannuronic acid, galacturonic acid, and especially glucuronic acid than more advanced mosses . These compounds may be related to the sponge-like properties of Sphagnum primary cell wall, enabling the primary cell wall to permit efficient distribution of water within their aerial tissues .
科学研究应用
民族药理学相关性
泥炭藓,包括泥炭酸,在历史上被用于药用目的。泥炭在手术中的应用始于1882年,泥炭藓敷料在1880年代开发出来。这些做法在第一次世界大战期间特别引人注目。泥炭酸最初于1899年从泥炭藓中分离出来,发现它是一种以泥炭酸为主的酚类混合物。这种物质有两个含义:(1)从泥炭藓中分离出的化学物质,和(2)干蒸馏泥炭得到的用于皮肤疾病的抗菌性质的产品。然而,今天,包括泥炭酸在内的泥炭醇的任何形式都不再用于药用(Drobnik & Stebel, 2017)。
组织构成和生态
泥炭藓,包括泥炭酸等化合物,在泥炭沼泽中起着关键作用,创造了酸性、养分贫乏、寒冷和缺氧的环境。这些特征有助于泥炭藓在光线竞争中击败其他植物,并促进了该属的进化(Breemen, 1995)。
化学性质和合成
泥炭酸,一种肉桂酸衍生物,已被合成用于研究目的。这种化合物在泥炭藓的细胞壁中自然发生,可以通过苯酚和乙酮二羧酸的缩合合成(Breemen, 1995)。
与水和空气的相互作用
泥炭藓,包括泥炭酸,在影响泥炭积累湿地的化学性质。它释放多肽酸,导致泥炭沼泽中的酸性条件,并减缓腐烂过程,使泥炭藓在泥炭中过度代表。这种与水和空气的相互作用对这些湿地的生态至关重要(Clymo, 1987)。
环境和微生物相互作用
泥炭藓,包括泥炭酸,在泥炭地内创造了特定的微生境。这些环境以高酸度、低温和养分匮乏为特征,塑造了与泥炭藓相关的细菌群落。研究表明存在多样的细菌群落,包括固氮细菌,这些细菌可能对这些藓类的生态和健康至关重要(Opelt et al., 2007)。
污染修复
泥炭藓泥,含有泥炭酸等化合物,已被用于污染修复。已证明它能有效地从水溶液中去除六价铬,表明它有潜力作为一种低成本、环保的水处理解决方案(Sharma & Forster, 1993)。
未来方向
There is a growing interest in the Sphagnum microbiome and its potential applications . The majority of the microbiome remains uncultivated and its metabolic capabilities uncharacterized . Future research directions include understanding the mechanisms of plant–microbiome interactions and the metabolic potential of constituent microbial populations .
属性
IUPAC Name |
(E)-3-(4-hydroxyphenyl)pent-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-5,12H,6H2,(H,13,14)(H,15,16)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWYJJSQRYBVGK-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C(=O)O)/CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255609 | |
| Record name | (2E)-3-(4-Hydroxyphenyl)-2-pentenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sphagnum acid | |
CAS RN |
57100-28-4 | |
| Record name | (2E)-3-(4-Hydroxyphenyl)-2-pentenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57100-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphagnum acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057100284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(4-Hydroxyphenyl)-2-pentenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



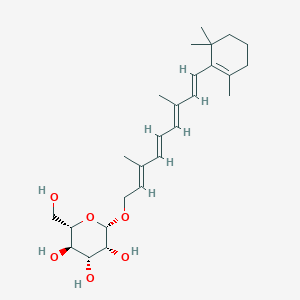
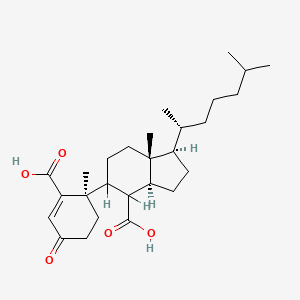
![N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide](/img/structure/B1238704.png)
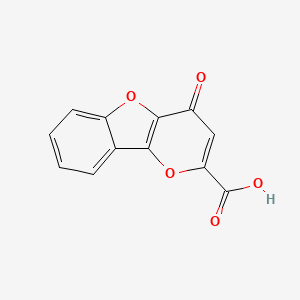
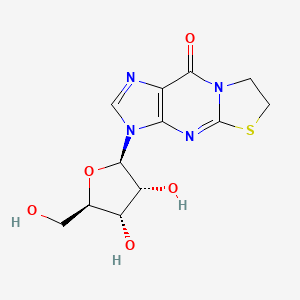
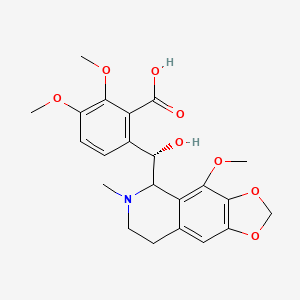
![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)
![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)
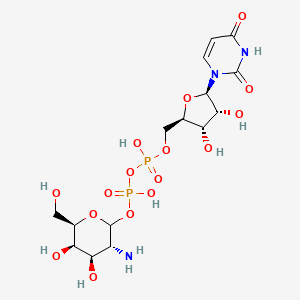
![N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)
![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)
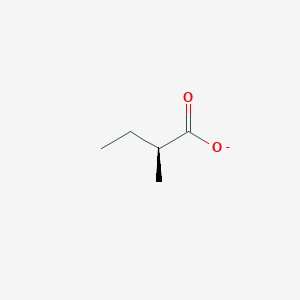
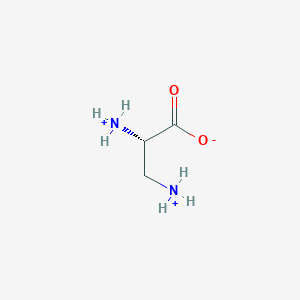
![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone](/img/structure/B1238722.png)